MAO-B vs. MAO-A Isoform Selectivity
In a direct fluorescence-based enzyme inhibition assay, 4-Quinolinamine, 7-ethoxy-2-methyl- inhibited recombinant human MAO-B with an IC₅₀ of 1,130 nM, while showing minimal activity against MAO-A (IC₅₀ > 100,000 nM) [1]. This represents an >88-fold selectivity window for MAO-B over MAO-A. In contrast, the widely used 4-aminoquinoline chloroquine does not display significant MAO isoform selectivity, and its primary pharmacology is unrelated to MAO inhibition [2]. The MAO-B preferential inhibition profile of the target compound creates a differentiated tool profile for studies where MAO-A-mediated off-target effects (e.g., tyramine pressor response) must be avoided.
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Chloroquine: no significant MAO-A or MAO-B inhibition reported at pharmacologically relevant concentrations |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A for the target compound; chloroquine shows negligible MAO engagement |
| Conditions | Recombinant human MAO-A and MAO-B; fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 min |
Why This Matters
For laboratories screening isoform-selective MAO inhibitors, this compound offers a built-in MAO-B bias not present in chloroquine, reducing the need for counter-screening against MAO-A.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961) – IC₅₀ values for human MAO-A and MAO-B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] DrugBank. Chloroquine – Pharmacodynamics and Mechanism of Action. https://go.drugbank.com/drugs/DB00608 View Source
